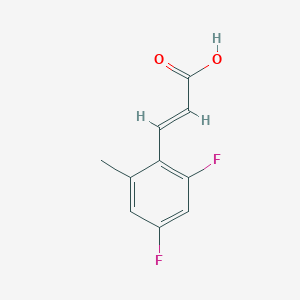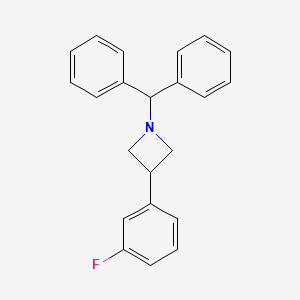![molecular formula C17H28BNO5 B13726750 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is an organic compound that features a pyridine ring substituted with a boronate ester and a triethylene glycol monomethyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.
Attachment of the Triethylene Glycol Monomethyl Ether Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with triethylene glycol monomethyl ether.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridines.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems and as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The triethylene glycol monomethyl ether group enhances the compound’s solubility and stability, facilitating its use in different environments.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound shares the triethylene glycol monomethyl ether group but lacks the pyridine and boronate ester functionalities.
2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine: This compound contains the pyridine and boronate ester groups but lacks the triethylene glycol monomethyl ether group.
Uniqueness
2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the boronate ester and triethylene glycol monomethyl ether groups allows for versatile applications in synthesis, materials science, and potential therapeutic uses.
Propiedades
Fórmula molecular |
C17H28BNO5 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H28BNO5/c1-13-11-14(18-23-16(2,3)17(4,5)24-18)12-19-15(13)22-10-9-21-8-7-20-6/h11-12H,7-10H2,1-6H3 |
Clave InChI |
LHPOISYJBBEZRN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCOCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


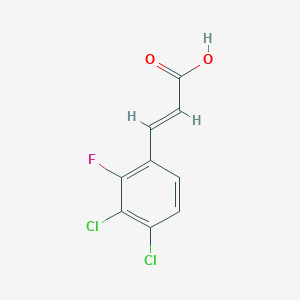
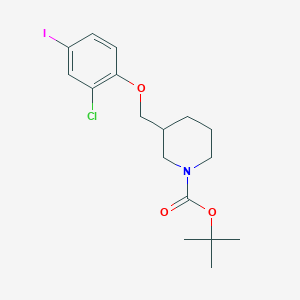
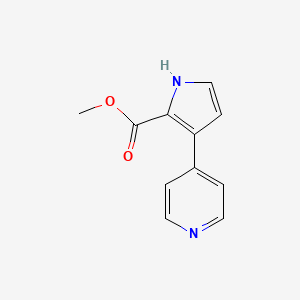
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)
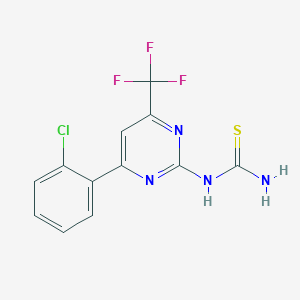
![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)
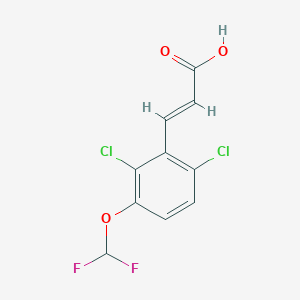

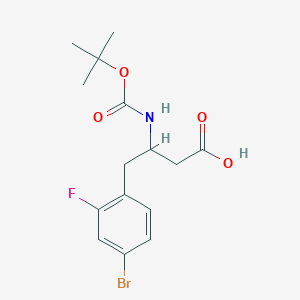
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)
